molecular formula C16H15Cl3N2O4S B324401 N'-(4-CHLOROBENZENESULFONYL)-4-(2,4-DICHLOROPHENOXY)BUTANEHYDRAZIDE

N'-(4-CHLOROBENZENESULFONYL)-4-(2,4-DICHLOROPHENOXY)BUTANEHYDRAZIDE

Cat. No.: B324401
M. Wt: 437.7 g/mol
InChI Key: KVELFTVEIMFHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine to form 4-chlorobenzenesulfonohydrazide. This intermediate is then reacted with 4-(2,4-dichlorophenoxy)butanoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of new compounds with different functional groups .

Scientific Research Applications

4-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzenesulfonohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzenesulfonohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15Cl3N2O4S

Molecular Weight

437.7 g/mol

IUPAC Name

N//'-(4-chlorophenyl)sulfonyl-4-(2,4-dichlorophenoxy)butanehydrazide

InChI

InChI=1S/C16H15Cl3N2O4S/c17-11-3-6-13(7-4-11)26(23,24)21-20-16(22)2-1-9-25-15-8-5-12(18)10-14(15)19/h3-8,10,21H,1-2,9H2,(H,20,22)

InChI Key

KVELFTVEIMFHEN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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